molecular formula C13H23NO3 B4445391 N-[(2-methylcyclohexyl)carbonyl]valine

N-[(2-methylcyclohexyl)carbonyl]valine

Cat. No.: B4445391
M. Wt: 241.33 g/mol
InChI Key: RAQMKACVSPTXNB-UHFFFAOYSA-N
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Description

N-[(2-Methylcyclohexyl)carbonyl]valine is an acylated amino acid derivative comprising a valine backbone linked via an amide bond to a 2-methylcyclohexyl group. The 2-methylcyclohexyl moiety is a common feature in compounds evaluated for metabolic stability and bioavailability, as seen in flavoring substances and agrochemicals .

Properties

IUPAC Name

3-methyl-2-[(2-methylcyclohexanecarbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)11(13(16)17)14-12(15)10-7-5-4-6-9(10)3/h8-11H,4-7H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMKACVSPTXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylcyclohexyl)carbonyl]valine typically involves the reaction of valine with 2-methylcyclohexanone in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylcyclohexyl)carbonyl]valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

N-[(2-methylcyclohexyl)carbonyl]valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methylcyclohexyl)carbonyl]valine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Functional Group Applications Key Structural Features
N-[(2-Methylcyclohexyl)carbonyl]valine Acylated amino acid Inferred: Bioactive agent Valine backbone with cyclohexyl amide
N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide Benzamide Flavoring substance Fluorinated aromatic ring
Siduron (N-(2-Methylcyclohexyl)-N’-phenylurea) Urea Herbicide Cyclohexyl-urea linkage
N-[(Benzyloxy)carbonyl]-3-methylvaline Carbamate Peptide synthesis Benzyl-protected amino acid

Key Insights :

  • The amide bond in this compound may confer metabolic stability similar to benzamide derivatives , while the urea group in siduron enhances herbicidal activity .
  • The carbamate group in N-[(benzyloxy)carbonyl]-3-methylvaline serves as a protective moiety for synthetic chemistry, contrasting with the bioactive amide in the target compound .

Metabolic Pathways and Stability

Table 2: Metabolic and Stability Profiles

Compound Name Metabolic Pathways Stability Characteristics
This compound Predicted: Cyclohexyl hydroxylation Inferred: Moderate (amide bond)
N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide Hydroxylation, limited hydrolysis High stability, batch variability
Siduron Not specified Likely stable (herbicidal use)
N-[(Benzyloxy)carbonyl]-3-methylvaline Carbamate cleavage pH-dependent degradation

Key Insights :

  • Benzamide derivatives undergo hydroxylation on the cyclohexyl ring and exhibit resistance to hydrolysis, suggesting similar metabolic pathways for this compound .
  • Siduron’s urea structure likely confers different degradation pathways, aligned with its herbicidal persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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